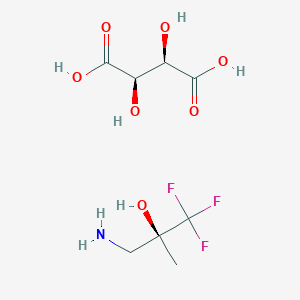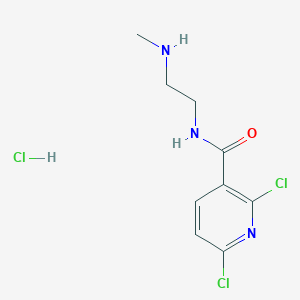![molecular formula C33H24O12 B14904815 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid is an organic compound with a unique spirobi[fluorene] structure. This compound is known for its applications in various fields, including organic electronics and photonics, due to its excellent photoluminescence efficiency and chemical stability .
Méthodes De Préparation
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves multiple organic synthesis steps. One common method includes the bromination of 9,9’-spirobi[fluorene] using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve efficient and cost-effective synthesis .
Analyse Des Réactions Chimiques
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include bromine, iron (III) chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure and properties make it useful in biological studies, particularly in the development of fluorescent probes and sensors.
Mécanisme D'action
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances its photoluminescence efficiency and chemical stability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid can be compared with other similar compounds such as:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Known for its use as a blue-emitting material in electroluminescent devices.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: Commonly used as a hole transport material in perovskite solar cells.
The uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid lies in its specific functional groups and structural properties, which contribute to its high photoluminescence efficiency and stability.
Propriétés
Formule moléculaire |
C33H24O12 |
|---|---|
Poids moléculaire |
612.5 g/mol |
Nom IUPAC |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid |
InChI |
InChI=1S/C33H24O12/c1-42-25-9-21-13(5-17(25)29(34)35)14-6-18(30(36)37)26(43-2)10-22(14)33(21)23-11-27(44-3)19(31(38)39)7-15(23)16-8-20(32(40)41)28(45-4)12-24(16)33/h5-12H,1-4H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) |
Clé InChI |
VOURBHWBQBLGBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)C(=O)O)C(=O)O)OC)OC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


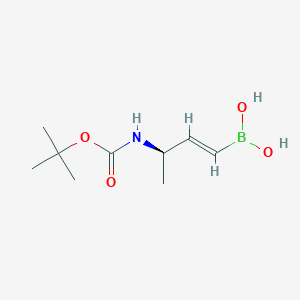
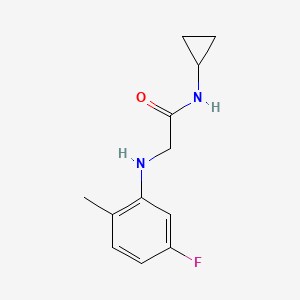
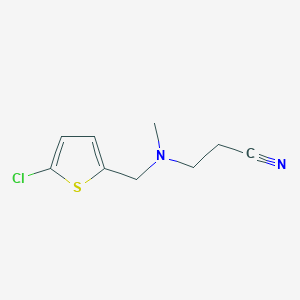
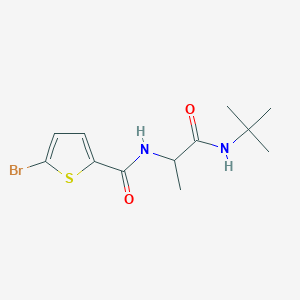
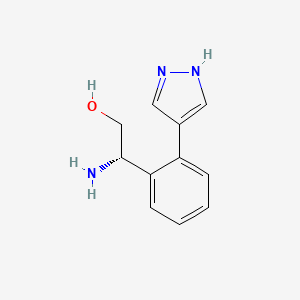
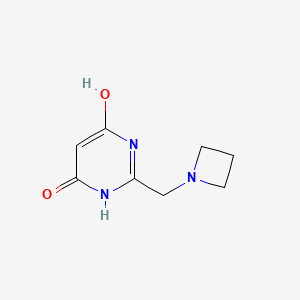
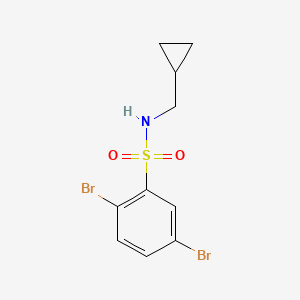
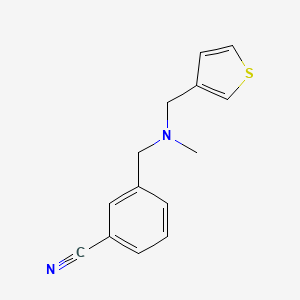

![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
